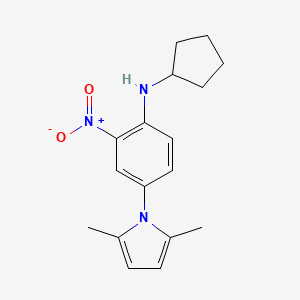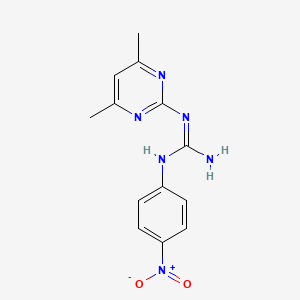![molecular formula C17H15N5O7 B5910092 5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)
5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol), commonly known as HNP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. HNP is a yellow crystalline powder that is soluble in water and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of HNP is not fully understood, but it is believed to interact with DNA and RNA through hydrogen bonding and π-π stacking interactions. HNP has also been shown to inhibit the activity of certain enzymes, including topoisomerase and protein kinase.
Biochemical and Physiological Effects:
Studies have shown that HNP has various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of cell proliferation. HNP has also been shown to have antioxidant properties and may have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HNP in lab experiments is its high sensitivity and selectivity for DNA and RNA detection. However, HNP has limitations, including its potential toxicity and instability in certain conditions.
Zukünftige Richtungen
There are numerous future directions for research involving HNP. One potential area of study is the development of new drugs based on HNP's unique properties. Additionally, HNP could be further optimized for use as a sensor for metal ions or as a fluorescent probe for DNA and RNA detection. Further research is necessary to fully understand the mechanism of action of HNP and its potential applications in various fields.
In conclusion, HNP is a unique chemical compound that has numerous applications in scientific research. Its synthesis methods have been optimized to provide high yields, and it has been studied extensively for its potential use in cancer treatment, as well as its properties as a fluorescent probe and metal ion sensor. Further research is necessary to fully understand the mechanism of action of HNP and its potential applications in various fields.
Synthesemethoden
The synthesis of HNP can be achieved through various methods, including the reaction of 2-hydroxy-5-nitrobenzaldehyde with 2-methyl-4,6-diaminopyrimidine in the presence of a catalyst. Another method involves the reaction of 2,4-dihydroxypyrimidine with 2-methyl-5-nitrobenzaldehyde in the presence of a base. These methods have been optimized to provide high yields of HNP.
Wissenschaftliche Forschungsanwendungen
HNP has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe for DNA and RNA detection, as well as a sensor for metal ions. HNP has also been used in the development of new drugs and has been studied for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
4-hydroxy-5-[(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)-(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O7/c1-6-18-14(24)12(15(25)19-6)11(13-16(26)20-7(2)21-17(13)27)9-5-8(22(28)29)3-4-10(9)23/h3-5,11,23H,1-2H3,(H2,18,19,24,25)(H2,20,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSBGDXZNNDPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)C(C2=C(C=CC(=C2)[N+](=O)[O-])O)C3=C(N=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(5-Nitrosalicylidene)bis(4,6-dihydroxy-2-methylpyrimidine) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5910009.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5910012.png)
![4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5910014.png)

![N-[4-(1-allyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910019.png)


![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-4-methylpiperazine](/img/structure/B5910058.png)

![1-{5-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5910075.png)

![5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B5910087.png)
![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)
